molecular formula C20H25NO3 B3106333 6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol CAS No. 1581750-87-9

6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol

Cat. No. B3106333
CAS RN: 1581750-87-9
M. Wt: 327.4 g/mol
InChI Key: FIXBPASWOSCPPO-UHFFFAOYSA-N
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Description

6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol, also known as PMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes. In

Scientific Research Applications

Chiral Synthesis

A study focused on the chiral synthesis of derivatives of "6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol," demonstrating its utility in producing potential norepinephrine reuptake inhibitors under clinical evaluation. The process involved resolution and catalytic cleavage steps to afford chiral molecules with potential therapeutic applications (Prabhakaran, Majo, Mann, & Kumar, 2004).

Prodrug Development

Another application is in the synthesis of novel prodrugs for topical drug delivery. Compounds synthesized using "6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol" derivatives showed improved aqueous solubility and lipophilicity, leading to enhanced skin permeation compared to naproxen, a nonsteroidal anti-inflammatory drug. This suggests its potential in developing more efficient drug delivery systems (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).

Tubulin Polymerization Inhibition

Further research includes its role in inhibiting tubulin polymerization, indicating potential applications in cancer therapy. One of the compounds synthesized showed promising antiproliferative activity towards human cancer cells, suggesting its utility as a part of novel anticancer agents (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Structural and Synthetic Chemistry

The molecule also finds applications in structural and synthetic chemistry, as demonstrated by its incorporation into various complex molecules and frameworks. These studies contribute to our understanding of molecular interactions and provide a basis for developing new chemical entities (Wu, Dong, Dong, & Ng, 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is often not applicable for compounds used primarily in chemical synthesis .

properties

IUPAC Name

[4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXBPASWOSCPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.48 G (0.025 mole) of N,N-bis(2,3-epoxypropyl)benzylamine is added to a mixture of 2.70 g (0.025 mole) of benzyl alcohol in 75 ml of dioxane containing 1 equivalent of sodium hydride. The reaction is allowed to cool below 40° with an ice-bath for approximately 1/2 hour and is then heated at reflux overnight. After cooling to room temperature, the entire mixture is poured slowly, with stirring, into 150 ml of water. The aqueous mixture is extracted with 3×125 ml portions of chloroform. The CHCl3 extracts are combined, washed with 200 ml of water and 200 ml of saturated NaCl solution. The CHCl3 layer is then dried over anhydrous NaSO4, evaporated in vacuo to yield 6.1 g (74%) of crude product as a pale yellow oil. The oil is chromatographed on 300 g of neutral Alumina III to give 5.6 g (68%) of 6-[(phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol.
Name
N,N-bis(2,3-epoxypropyl)benzylamine
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol
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6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol
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6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol

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